Product packaging for 4-chloro-1,5-dimethyl-1H-imidazole(Cat. No.:CAS No. 1856063-57-4)

4-chloro-1,5-dimethyl-1H-imidazole

Cat. No.: B2822193
CAS No.: 1856063-57-4
M. Wt: 130.58
InChI Key: QUSFAMRQIOVQSO-UHFFFAOYSA-N
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Description

4-Chloro-1,5-dimethyl-1H-imidazole (CAS 1856063-57-4) is a versatile and valuable substituted imidazole derivative for research and development. With the molecular formula C5H7ClN2 and a molecular weight of 130.57, this compound serves as a crucial synthetic intermediate and building block in medicinal chemistry and drug discovery . The imidazole ring is a fundamental scaffold in heterocyclic chemistry and is present in a wide array of biologically active molecules . This particular chloro- and dimethyl-substituted analogue is designed for the synthesis of novel compounds targeting various therapeutic areas. Researchers utilize this building block to develop substances with potential pharmacological activities, leveraging the broad therapeutic potential of the imidazole pharmacophore, which includes antibacterial, antifungal, antitumor, anti-inflammatory, and antihypertensive properties . Furthermore, substituted imidazoles have documented applications beyond human medicine, showing insecticidal and anthelmintic effects in agrochemical research . The presence of the chlorine atom at the 4-position and methyl groups at the 1- and 5-positions makes this compound a key precursor for further functionalization through cross-coupling reactions and nucleophilic substitutions, enabling the exploration of new chemical space in industrial and academic research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. IDENTITY • CAS Number: 1856063-57-4 • Molecular Formula: C5H7ClN2 • Molecular Weight: 130.57 g/mol • SMILES: CC1=C(Cl)N=CN1C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClN2 B2822193 4-chloro-1,5-dimethyl-1H-imidazole CAS No. 1856063-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,5-dimethylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-5(6)7-3-8(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSFAMRQIOVQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 4 Chloro 1,5 Dimethyl 1h Imidazole and Its Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for determining the structural framework of molecules. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise atomic connectivity within a molecule. For 4-chloro-1,5-dimethyl-1H-imidazole, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals are expected for the different proton environments. The proton on the imidazole (B134444) ring (H-2) would likely appear as a singlet in the aromatic region. The two methyl groups, being in different electronic environments (one on a nitrogen, N-1, and one on a carbon, C-5), would resonate at different chemical shifts, also as singlets. The chemical shifts for protons on an imidazole ring typically appear between 6.7 and 7.7 ppm researchgate.netresearchgate.net.

The ¹³C NMR spectrum provides information on the carbon skeleton. Three distinct signals would be anticipated for the imidazole ring carbons (C-2, C-4, and C-5), with their chemical shifts influenced by the attached substituents (chloro and methyl groups) and the nitrogen atoms. The carbons of the two methyl groups would appear in the upfield region of the spectrum. For substituted imidazoles, carbon signals for the ring typically appear in the range of 120-140 ppm rsc.org.

2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignment of the ¹H and ¹³C signals. HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), helping to piece together the complete molecular structure.

Infrared (IR) and FT-Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier Transform-Raman (FT-Raman) spectroscopy, provides insights into the functional groups and vibrational modes of a molecule. The spectra are characteristically complex for heterocyclic systems like imidazoles, offering a unique fingerprint for the compound.

The IR spectrum of a chloro-methyl-imidazole analog, such as 5-chloro-1-methylimidazole (B19843), reveals key vibrational frequencies nist.gov. Expected characteristic bands for this compound would include:

C-H stretching: Aromatic C-H stretching vibrations from the imidazole ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: The imidazole ring stretching vibrations, which have mixed C=N and C=C character, are expected in the 1400-1600 cm⁻¹ region.

Ring vibrations: Other imidazole ring breathing and deformation modes occur in the fingerprint region below 1400 cm⁻¹.

C-Cl stretching: The carbon-chlorine stretching vibration is anticipated to appear in the range of 600-800 cm⁻¹.

FT-Raman spectroscopy provides complementary information. Raman-active modes of neutral imidazole rings are distinct, with intense modes often observed for ring stretching and C-H bending vibrations researchgate.net. These techniques, when used together, allow for a detailed assignment of the vibrational modes of the molecule nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions within the aromatic heterocyclic ring nist.gov. Unsubstituted imidazole in an aqueous solution shows a characteristic absorption peak at approximately 205-209 nm nist.govmdpi.com.

The introduction of substituents onto the imidazole ring can shift the position and intensity of these absorption bands. For instance, the presence of a methyl group on the imidazole ring can cause a red shift (a shift to a longer wavelength) of the characteristic absorption peak to around 217 nm mdpi.comresearchgate.net. Therefore, this compound is expected to display a primary absorption maximum in the 210-225 nm range, attributable to the π → π* electronic transition of the substituted imidazole chromophore.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion would appear as a characteristic isotopic cluster, with a primary peak ([M]⁺) and a smaller peak at two mass units higher ([M+2]⁺) with about one-third the intensity.

High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion to several decimal places. Analysis of the fragmentation pattern provides further structural information. For a related analog, 5-chloro-1-methylimidazole, the mass spectrum shows a prominent molecular ion peak and various fragment ions resulting from the cleavage of the imidazole ring or loss of substituents nist.govnist.gov.

X-ray Crystallography and Solid-State Analysis

While spectroscopic methods provide information about molecular structure, single-crystal X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Refinement

To perform X-ray crystallography, a suitable single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure.

The process involves:

Data Collection: Intensities and positions of thousands of diffraction spots are measured as the crystal is rotated in the X-ray beam rasayanjournal.co.in.

Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or other solving techniques rasayanjournal.co.in.

Structure Refinement: The atomic positions and other parameters (like thermal motion) are adjusted using a least-squares procedure to achieve the best possible fit between the calculated and the observed diffraction patterns iosrjournals.org. The quality of the final structure is assessed by metrics such as the R-factor.

For complex imidazole derivatives, X-ray analysis reveals detailed structural information, such as the planarity of the imidazole ring and the conformation of its substituents iosrjournals.orgresearchgate.net. The analysis also uncovers how molecules are arranged in the crystal lattice, which is often governed by intermolecular forces like hydrogen bonds and π-π stacking interactions researchgate.net. Although the specific crystal structure for this compound is not publicly available, the data from an analog illustrates the detailed results obtained from such an analysis.

Analysis of Intermolecular Interactions (Hydrogen Bonding, C-H...π Interactions, π-π Stacking)

The supramolecular architecture of crystalline imidazole derivatives is governed by a variety of non-covalent interactions. The presence of a chlorine atom and methyl groups on the imidazole ring of this compound would significantly influence these interactions.

C-H...π Interactions: Interactions between the C-H bonds of the methyl groups and the π-system of the imidazole ring of a neighboring molecule are also anticipated. These interactions, though generally weaker than conventional hydrogen bonds, are significant in directing the assembly of aromatic and heteroaromatic systems. In some methyl-substituted imidazole complexes, C-H...π interactions have been identified as a factor influencing the molecular conformation within the crystal.

π-π Stacking: The planar imidazole ring is susceptible to π-π stacking interactions. The electron-rich nature of the imidazole ring can lead to favorable stacking arrangements. However, the presence of substituents can modulate these interactions. In some substituted imidazoles, the rings may adopt a parallel-displaced or T-shaped arrangement to optimize electrostatic and van der Waals forces. The specific stacking geometry will depend on the interplay between the attractive π-π interactions and steric hindrance from the methyl and chloro substituents. Analysis of various imidazole-containing crystal structures reveals that π-stacking is a common motif, often working in concert with hydrogen bonding to build the supramolecular structure.

A summary of potential intermolecular interactions in this compound based on analogs is presented in Table 1.

Interaction TypePotential DonorPotential AcceptorExpected Significance
C-H...N Hydrogen BondMethyl C-H, C2-HImidazole N3Moderate
C-H...Cl Hydrogen BondMethyl C-H, C2-HChlorine atomModerate to Weak
C-H...π InteractionMethyl C-HImidazole ring π-systemWeak
π-π StackingImidazole ring π-systemImidazole ring π-systemSignificant

Crystal Packing and Supramolecular Assembly

It is likely that chains or layers of molecules are formed through a network of C-H...N and C-H...Cl hydrogen bonds. These primary structural motifs would then be further organized in three dimensions by weaker C-H...π and π-π stacking interactions. The chlorine atom, capable of participating in both hydrogen and halogen bonding, could play a pivotal role in directing the assembly. In some halogenated organic compounds, halogen...halogen interactions are also observed, which could be a possibility for this compound, further stabilizing the crystal lattice.

Computational and Theoretical Investigations of 4 Chloro 1,5 Dimethyl 1h Imidazole

Density Functional Theory (DFT) Calculations

No specific DFT studies, including geometry optimization, molecular structure prediction, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bonding Orbital (NBO) analysis, prediction of Non-Linear Optical (NLO) properties, or vibrational frequency analysis, were found for 4-chloro-1,5-dimethyl-1H-imidazole in the reviewed sources.

While the methodologies for these analyses are well-established for various imidazole (B134444) derivatives, the specific results and data tables for the target compound have not been published in the available literature. Research in this area has been conducted on more complex or differently substituted imidazole compounds.

Molecular Dynamics (MD) Simulations for Reactive Properties

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can elucidate its reactive properties by modeling its behavior in various chemical environments. These simulations provide a detailed view of the conformational changes, interaction energies, and the stability of the molecule over time.

MD simulations on imidazole derivatives often focus on their interactions with biological targets, such as proteins or enzymes, to understand their mechanism of action. For instance, simulations can reveal the stability of a ligand-protein complex through metrics like the root-mean-square deviation (RMSD) of the atomic positions. A stable RMSD value over the simulation time suggests that the ligand remains bound in a consistent conformation within the active site.

Another key aspect analyzed through MD simulations is the root-mean-square fluctuation (RMSF), which measures the flexibility of different parts of the molecule. For this compound, this can indicate which atoms or functional groups are more mobile and likely to participate in chemical reactions. The chloro and methyl groups on the imidazole ring are of particular interest, as their flexibility and interaction with the surrounding solvent or a target molecule can significantly influence the compound's reactivity.

Furthermore, MD simulations can be employed to calculate the binding free energy between this compound and a receptor. This is often achieved using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). A lower binding free energy typically indicates a more stable and favorable interaction. In silico studies on similar imidazole derivatives have utilized these techniques to predict their potential as inhibitors for various enzymes, such as cyclooxygenase-2 (COX-2) nih.gov.

Interactive Data Table: Illustrative MD Simulation Parameters for this compound

Simulation ParameterValueDescription
Simulation Time100 nsThe total time duration of the molecular dynamics simulation.
Average RMSD2.5 ÅThe average root-mean-square deviation of the ligand from its initial position, indicating stability.
Average RMSF (Chloro group)1.2 ÅThe average root-mean-square fluctuation of the chlorine atom, indicating its mobility.
Average RMSF (Methyl groups)1.5 ÅThe average root-mean-square fluctuation of the methyl groups, indicating their mobility.
Binding Free Energy (MM-PBSA)-50.2 kcal/molThe calculated binding free energy with a hypothetical target protein.

These simulations provide a foundational understanding of the dynamic behavior of this compound at an atomic level, which is critical for predicting its chemical reactivity and designing new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Imidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational models that correlate the chemical structure of a series of compounds with their biological activity. For imidazole derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects.

The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be categorized as electronic (e.g., HOMO and LUMO energies), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological, among others. For chloro-substituted imidazole derivatives, electronic descriptors are particularly important as the electronegative chlorine atom can significantly alter the electron distribution in the imidazole ring nih.govmdpi.com.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) are used to build a mathematical equation that relates these descriptors to the observed biological activity. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds. For example, QSAR studies on a series of 2, 4, 5-trisubstituted imidazole derivatives have shown that steric and electrostatic fields are crucial for their activity chalcogen.ro.

Interactive Data Table: Illustrative QSAR Model for Imidazole Derivatives

DescriptorCoefficientDescription
HOMO Energy-2.5Represents the electron-donating ability of the molecule. A negative coefficient suggests that a lower HOMO energy is favorable for activity.
Molecular Volume0.8A steric descriptor related to the size of the molecule. A positive coefficient indicates that a larger volume may enhance activity.
Hydration Energy1.2A thermodynamic descriptor related to the solubility of the molecule. A positive coefficient suggests that better solubility is correlated with higher activity.
Number of Chlorine Atoms0.5A constitutional descriptor. A positive coefficient indicates that the presence of chlorine atoms is beneficial for the activity.

The predictive power of a QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds. A robust and validated QSAR model serves as a valuable tool in the drug discovery process, enabling the rational design of more potent and selective imidazole-based therapeutic agents.

Reactivity and Reaction Mechanisms of 4 Chloro 1,5 Dimethyl 1h Imidazole Derivatives

Mechanistic Pathways of Imidazole (B134444) Ring Formation

The synthesis of the imidazole core can be achieved through various mechanistic pathways, including electrophilic and nucleophilic substitutions, as well as condensation and cyclization reactions. These methods allow for the construction of the five-membered ring with a variety of substituents.

Electrophilic Aromatic Substitution Reactions

The imidazole ring is generally susceptible to electrophilic attack, more so than pyrazole (B372694) or thiazole. globalresearchonline.net The attack typically occurs at the C4 and C5 positions. globalresearchonline.net In the case of 4-chloro-1,5-dimethyl-1H-imidazole, the existing substituents significantly influence the position and rate of further electrophilic substitution. The methyl group at C5 is electron-donating, which would typically activate the ring towards electrophiles. Conversely, the chlorine atom at C4 is electron-withdrawing, deactivating the ring. The interplay of these electronic effects, along with the directing influence of the N1-methyl group, determines the regioselectivity of reactions such as nitration, halogenation, and sulfonation. For instance, the nitration of 5-chloro-1-methylimidazole (B19843) in concentrated sulfuric acid yields 5-chloro-1-methyl-4-nitroimidazole (B20735), demonstrating electrophilic substitution at the C4 position. google.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the imidazole ring are less common unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net The chlorine atom at the C4 position of this compound, however, can be susceptible to nucleophilic displacement. This reactivity is enhanced by the electron-withdrawing nature of the imidazole ring itself. Reactions with various nucleophiles, such as amines, thiols, and alkoxides, can lead to the formation of new C-N, C-S, and C-O bonds at the C4 position. For example, 1-aryl-4-chloro-5-(2-nitroethenyl)-1H-imidazoles react with thiols and aromatic amines via Michael addition, followed by nucleophilic substitution of the chloro group. researchgate.net Similarly, nucleophilic halogenation reactions on imidazole N-oxides can proceed via a cine-substitution mechanism, where the incoming halide attacks a different position from the leaving group. beilstein-journals.org

Condensation and Cyclization Reactions

A primary route to the imidazole ring involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, a reaction first described by Radziszewski. nih.gov Modern variations of this reaction allow for the synthesis of highly substituted imidazoles. The formation of the this compound scaffold can be envisioned through the cyclization of appropriate precursors. For instance, the van Leusen imidazole synthesis, which involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine, is a powerful tool for constructing the imidazole ring. nih.gov A general approach could involve the condensation of a suitable α-chlorinated ketone with an amidine, followed by cyclization. The reaction of an α-dicarbonyl compound with an aldehyde and ammonium (B1175870) acetate (B1210297) is a common method for synthesizing 2,4,5-trisubstituted imidazoles. nih.govorganic-chemistry.org

Reaction TypeKey ReactantsGeneral ProductReference
Electrophilic Aromatic SubstitutionImidazole derivative, Electrophile (e.g., HNO3)Substituted imidazole globalresearchonline.netgoogle.com
Nucleophilic SubstitutionChloro-imidazole, Nucleophile (e.g., R-NH2, R-SH)4-substituted imidazole globalresearchonline.netresearchgate.net
Condensation/Cyclization (Radziszewski)1,2-dicarbonyl, Aldehyde, AmmoniaTrisubstituted imidazole nih.gov
Condensation/Cyclization (van Leusen)Tosylmethyl isocyanide (TosMIC), Aldimine1,5-disubstituted imidazole nih.gov

Tautomerism and Isomerism Studies

For N-unsubstituted imidazoles, prototropic tautomerism, a rapid exchange of the proton between the two ring nitrogen atoms, is a key characteristic. thieme-connect.de This leads to the equivalence of the C4 and C5 positions on the NMR timescale. thieme-connect.de However, in this compound, the presence of the methyl group at the N1 position precludes this type of annular tautomerism.

Isomerism in derivatives of this compound is primarily structural, arising from the different possible arrangements of substituents on the imidazole ring. Positional isomers, where the chloro and methyl groups are at different positions, will exhibit distinct chemical and physical properties. For example, the electronic effects and reactivity of 4-chloro-2,5-dimethyl-1H-benzimidazole would differ from its 4-chloro-1,2-dimethyl-1H-benzimidazole isomer due to the altered positions of the methyl groups. smolecule.com

Influence of Substituents on Reactivity and Selectivity

The substituents on the imidazole ring profoundly impact its reactivity and the selectivity of its reactions.

Methyl Groups: The methyl groups at the N1 and C5 positions are electron-donating through an inductive effect (+I). This increases the electron density of the imidazole ring, generally making it more reactive towards electrophiles. ijsr.net The N1-methyl group also sterically hinders attack at the N1 and C2 positions. The C5-methyl group enhances the nucleophilicity of the ring.

Nitro Group: The introduction of a nitro group, as seen in 4-chloro-1,2-dimethyl-5-nitro-1H-imidazole, significantly alters the electronic properties. ontosight.ai The nitro group is strongly electron-withdrawing, which greatly deactivates the ring towards electrophilic substitution and further enhances the susceptibility of the chloro-substituted carbon to nucleophilic attack. researchgate.net

SubstituentPositionElectronic EffectImpact on ReactivityReference
MethylN1, C5Electron-donating (+I)Activates ring towards electrophiles, increases nucleophilicity. ijsr.net
ChloroC4Electron-withdrawing (-I), weakly electron-donating (+M)Deactivates ring towards electrophiles, activates C4 for nucleophilic attack. ijsr.net
NitroC5Strongly electron-withdrawing (-I, -M)Strongly deactivates ring towards electrophiles, strongly activates for nucleophilic attack. ontosight.airesearchgate.net

Reaction Kinetics and Thermodynamics Studies

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of this compound derivatives. The rates of substitution reactions are influenced by the nature of the substituents, the nucleophile or electrophile, and the reaction conditions.

For example, studies on the chlorination of imidazole and its methyl derivatives have shown that the reactions follow second-order kinetics. ijsr.net The determination of thermodynamic parameters such as the energy of activation, enthalpy of activation, and entropy of activation reveals details about the transition state of the reaction. ijsr.net

In substitution reactions involving metal complexes of imidazole derivatives, the lability of a leaving group (like a chloride ion) is influenced by the electronic effects of the other ligands. Electron-withdrawing groups on the imidazole ring can increase the rate of substitution by stabilizing the transition state. mku.ac.ke Conversely, bulky substituents can sterically hinder the approach of a nucleophile, leading to a decrease in the reaction rate. rsc.org

While specific kinetic and thermodynamic data for this compound is not extensively reported in the provided context, the principles derived from related systems are applicable. For instance, the frontier orbital energies (HOMO and LUMO) can be used to predict the reactivity and kinetic stability of such compounds. nih.gov

Advanced Applications of 4 Chloro 1,5 Dimethyl 1h Imidazole in Materials Science and Catalysis

Catalytic Applications of Imidazole (B134444) Derivatives

The catalytic utility of imidazole and its derivatives is vast and well-documented. The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, and they have a high affinity for metals, making them crucial components in catalyst design.

Role as Ligands in Coordination Chemistry

Imidazole derivatives are versatile ligands in coordination chemistry, primarily due to the presence of two nitrogen atoms with different electronic environments. The imine nitrogen (at position 3) is basic and serves as a potent sigma-donor, readily binding to transition metal ions. wikipedia.org This interaction is fundamental to the structure and function of many metalloenzymes where the imidazole side chain of histidine residues coordinates to metal cofactors. wikipedia.org

Transition metal complexes with imidazole ligands have been synthesized with various metals, including Cr(III), Co(II), and Zn(II), forming octahedral or tetrahedral geometries. bohrium.com The specific coordination environment, including the number and arrangement of imidazole ligands, can be controlled to create complexes with desired properties for applications in catalysis and materials science. nih.gov

Below is a table summarizing the coordination characteristics of imidazole-based ligands with various transition metals:

Metal IonTypical Coordination GeometryLigand RolePotential Application of the Complex
Co(II), Co(III)OctahedralMonodentate via imine nitrogenProdrugs, Catalysis nih.gov
Cu(II)Square-planar, OctahedralMonodentate or bridging ligandDNAzymes, Catalysis nih.gov
Zn(II)TetrahedralMonodentate via imine nitrogenBioinorganic modeling, Sensors bohrium.com
Ni(II)OctahedralMonodentate or bidentate (with other functional groups)DNAzymes, Catalysis nih.gov
Cr(III)OctahedralMonodentate via imine nitrogenCatalysis, Materials bohrium.com

Heterogeneous Catalysis in Organic Synthesis

Heterogeneous catalysts are highly valued in industrial processes due to their ease of separation from the reaction mixture, recyclability, and enhanced stability. researchgate.net Imidazole derivatives have been successfully incorporated into heterogeneous catalytic systems. One prominent approach is the use of metal-organic frameworks (MOFs) with imidazole-based linkers. For example, a chromium-containing MOF, MIL-101, has been employed as an efficient heterogeneous catalyst for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com Such catalysts benefit from the high surface area and tunable porosity of the MOF support, combined with the catalytic activity of the imidazole moieties and metal nodes.

Zeolites, such as ZSM-11 and H-ZSM-22, have also been utilized as solid acid catalysts for the synthesis of tetrasubstituted imidazoles. nih.govscispace.comresearchgate.net These materials offer shape selectivity and strong acidic sites, promoting multi-component reactions with high efficiency and selectivity. The reusability of these catalysts over several cycles without significant loss of activity underscores their potential for sustainable chemical production. nih.gov

The functionalization of solid supports, such as carboxymethylcellulose, with N-methylimidazole has been shown to create effective palladium catalysts for Suzuki cross-coupling reactions. researchgate.net The imidazole group acts as an N-heterocyclic carbene (NHC) precursor, which strongly binds to the palladium, preventing leaching and enhancing catalytic stability.

Catalyst Design and Development for Imidazole Synthesis

The synthesis of substituted imidazoles itself is an area of intense research, with a focus on developing efficient and environmentally benign catalytic methods. A variety of catalysts have been designed to facilitate the multi-component reactions that typically lead to the formation of the imidazole ring.

Copper-catalyzed reactions are particularly prevalent for the synthesis of substituted imidazoles. For instance, Cu(phen)Cl2 has been shown to be a highly effective catalyst for the preparation of imidazole derivatives via a Mannich-type reaction. nih.gov Copper catalysts have also been employed in the amidation of halogenated imidazoles, a key step in the synthesis of more complex imidazole-based structures. rsc.org

Other catalyst systems that have been developed for imidazole synthesis include:

Cr2O3 nanoparticles: Used for the synthesis of polysubstituted imidazoles under microwave irradiation. researchgate.net

Zeolites (ZSM-11, H-ZSM-22): Act as reusable heterogeneous catalysts for the one-pot synthesis of tetrasubstituted imidazoles. nih.govscispace.comresearchgate.net

p-Toluene Sulfonic Acid (PTSA): An inexpensive and non-toxic catalyst for the synthesis of tri- and tetra-substituted imidazoles. isca.me

N-Methylimidazole: This simple derivative can itself act as a catalyst for aza-Michael addition reactions, demonstrating the inherent catalytic potential of the imidazole core. organic-chemistry.org

Material Science Applications

The unique chemical properties of the imidazole ring, including its aromaticity, hydrogen bonding capability, and ability to coordinate with metals, make it an attractive building block for advanced materials.

Components in Advanced Materials

Imidazole derivatives are being explored for their incorporation into a variety of advanced materials. Their ability to form stable complexes with metals is being harnessed in the development of novel polymers. For instance, polyamides and polyimides containing imidazole moieties have been synthesized and shown to have excellent thermal stability and solubility in organic solvents. These polymers also exhibit the ability to adsorb heavy metal ions from aqueous solutions, suggesting their potential use in environmental remediation. scielo.org.mx

The imidazole scaffold is also a key component in the design of functional materials with specific optical or electronic properties. Substituted imidazoles are being investigated for applications as dyes in solar cells and as fluorescent materials. rsc.org The tunable electronic nature of the imidazole ring allows for the rational design of molecules with desired absorption and emission characteristics.

Development of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. rsc.org Imidazolium-based cations are among the most common and versatile components of ILs. nih.gov

The synthesis of imidazolium (B1220033) ionic liquids typically involves the quaternization of an N-substituted imidazole with an alkyl halide. nih.govrsc.org For a compound like 4-chloro-1,5-dimethyl-1H-imidazole, reaction at the N-3 position with an alkyl halide would yield a 1,3,4,5-tetrasubstituted imidazolium salt. The properties of the resulting ionic liquid, such as its melting point, viscosity, and conductivity, can be finely tuned by varying the nature of the alkyl substituent and the choice of the counter-anion. researchgate.net

The general synthetic route for imidazolium-based ionic liquids is presented in the table below:

StepReactionReactantsProductKey Tunable Parameters
1QuaternizationN-substituted imidazole, Alkyl halideImidazolium halide saltAlkyl chain length and functionality on the alkyl halide
2Anion ExchangeImidazolium halide salt, Metal or Ammonium (B1175870) salt of the desired anionImidazolium ionic liquid with the desired anionChoice of anion (e.g., BF4-, PF6-, Tf2N-)

The presence of the chloro- and dimethyl- substituents on the imidazole ring of this compound would influence the physicochemical properties of the corresponding ionic liquids, potentially leading to materials with unique solvation characteristics or electrochemical windows.

Applications in Nanotechnology and Biocompatible Materials

The imidazole moiety is a versatile component in nanotechnology and the development of biocompatible materials, primarily due to its excellent coordination capabilities and its presence in biological systems, such as in the amino acid histidine.

Nanotechnology: Imidazole derivatives are effectively used to functionalize and stabilize metal nanoparticles. researchgate.net They can act as capping agents that prevent aggregation and control the growth of nanoparticles during synthesis. For instance, various imidazole compounds have been used to create protective films on copper nanoparticles, enhancing their resistance to oxidation. mdpi.com The nitrogen atoms in the imidazole ring can covalently bind to the surface of metal nanoparticles, such as silver and cobalt, creating functionalized nanoparticles that can serve as recoverable catalysts. acs.org Given its structure, this compound could potentially be used to modify nanoparticle surfaces, with the chloro and methyl groups providing a way to tune the electronic properties and solubility of the resulting nanomaterials.

Biocompatible Materials: Imidazole-based ligands are extensively used in the synthesis of Metal-Organic Frameworks (MOFs), a class of porous materials with high potential for biomedical applications like drug delivery and biosensing. nih.gov Zeolitic Imidazolate Frameworks (ZIFs), for example, are a subfamily of MOFs known for their chemical stability and porosity, built from metal ions linked by imidazole-based ligands. nih.gov The biocompatibility of many ZIFs makes them suitable for use in biological systems. Although not specifically documented for this compound, its ability to act as a linker in MOF synthesis is plausible, potentially leading to new frameworks with tailored properties for biomedical use.

Optical and Electroluminescent Materials (OLEDs, LECs, TADF)

Imidazole derivatives are crucial components in materials for Organic Light-Emitting Diodes (OLEDs), Light-Emitting Electrochemical Cells (LECs), and emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). tandfonline.com The imidazole ring's strong electron-withdrawing nature makes it an excellent building block for electron-transporting or host materials in these devices. tandfonline.com

The performance of OLEDs and LECs based on various phenanthroimidazole derivatives is summarized below, illustrating the potential for substituted imidazoles in this field.

CompoundDevice TypeMax. External Quantum Efficiency (EQE)Color / CIE Coordinates (x, y)
BCzB-PPINon-doped OLED4.43%Deep-Blue (0.157, 0.080) nih.gov
PITP-basedNon-doped LEC1.16%Not Specified rsc.org
CP-PPINon-doped OLED2.39%Blue/Sky-Blue elsevierpure.com
PPIM-22FNon-doped OLED7.87%Deep-Blue (0.16, 0.10) acs.org

While this compound itself is not a large, conjugated system suitable for direct use as an emitter, it could serve as a precursor or a functional ligand in more complex electroluminescent molecules. Its substituents would influence the final molecule's electronic properties, solubility, and stability.

Electrochemical Characterization and Applications

The electrochemical behavior of imidazole derivatives is fundamental to their application in materials science, particularly in tuning the redox properties of molecules and metal complexes.

Redox Behavior and Electrochemistry Studies

The imidazole ring can undergo redox reactions, and its electrochemical potential is highly sensitive to the nature of its substituents. Electron-withdrawing groups, such as chloro or nitro groups, generally make the molecule easier to reduce (a less negative reduction potential), while electron-donating groups like methyl make it harder to reduce.

Studies on substituted nitroimidazoles provide insight into these effects. The electrochemical reduction of the nitro group is significantly influenced by the substituent at the adjacent 5-position of the imidazole ring. nih.gov Cyclic voltammetry experiments show that chloro and bromo derivatives have less negative redox potentials compared to the unsubstituted parent compound, though the resulting radical anion is less stable. nih.gov This demonstrates the strong electronic influence of a halogen substituent on the redox properties of the imidazole core.

The table below shows the peak reduction potentials for various 5-substituted nitroimidazole analogs, illustrating the effect of different functional groups.

Substituent at 5-positionPeak Cathodic Potential (Epc vs Ag/AgCl)
-H (Parent Compound)-0.81 V nih.gov
-Br-0.74 V nih.gov
-CN-0.75 V nih.gov
-Cl-0.78 V nih.gov
-NH2-0.96 V nih.gov

Data from cyclic voltammetry experiments using a glassy carbon electrode.

Influence of Imidazole-Containing Ligands on Electrochemical Properties

When an imidazole derivative acts as a ligand in a metal complex, its electronic properties directly influence the redox potential of the metal center. wikipedia.org Imidazole is a pure sigma-donor ligand, meaning it donates electron density to the metal. wikipedia.org The strength of this donation can be tuned by the substituents on the imidazole ring.

Electron-withdrawing groups (like the chloro group) decrease the electron density on the coordinating nitrogen atom. This reduces the ligand's ability to donate to the metal, making the metal center more electron-poor. As a result, the metal is more easily reduced, shifting its redox potential to more positive values. nih.govrsc.org

Electron-donating groups (like the methyl groups) increase the electron density on the coordinating nitrogen. This enhances the ligand's sigma-donor character, making the metal center more electron-rich. Consequently, the metal is harder to reduce, shifting its redox potential to more negative values. nih.govsemanticscholar.org

This principle is used to fine-tune the properties of metal complexes for various applications, from anticancer drugs to catalysts. nih.govnih.gov For example, in a study of ruthenium complexes, it was found that the redox potential could be systematically varied by changing the imidazole-type ligand, with more basic (more electron-donating) ligands destabilizing the lower oxidation state of the metal. nih.gov Therefore, a ligand like this compound would have a unique electronic signature, with the competing effects of its chloro and methyl groups allowing for precise tuning of the electrochemical properties of any metal complex it forms.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The synthesis of polysubstituted imidazoles has evolved significantly from classical methods like the Debus or Radziszewski syntheses towards more efficient, one-pot, multicomponent reactions (MCRs). nih.gov These modern strategies offer high atom economy, procedural simplicity, and the ability to generate diverse molecular libraries. The synthesis of 4-chloro-1,5-dimethyl-1H-imidazole would likely leverage these advanced MCR approaches.

A common strategy involves the condensation of a 1,2-diketone, an aldehyde, a primary amine, and an ammonium (B1175870) salt (as a source of nitrogen). nih.govnih.gov The development of novel protocols often focuses on the use of unique promoters and catalysts to improve yields and reaction conditions. For instance, the Appel reagent (triphenylphosphine/carbon tetrachloride) has been presented as an efficient promoter for the synthesis of polysubstituted imidazoles, which could be particularly relevant for introducing the chloro-substituent. researchgate.net Other established methods that could be adapted involve the reaction of α-haloketones with amidines or the cyclocondensation of N-alkyl-α-acetamido ketones. nih.gov

Table 1: Comparison of Selected Synthetic Methodologies for Polysubstituted Imidazoles

Method Type Key Reactants Promoter/Catalyst Typical Conditions Advantages
Four-Component Reaction Aldehyde, Benzil, Primary Amine, NH4OAc Appel Reagent (Ph3P/CCl4) Mild (55-60 °C) Readily available reagent, excellent yields. researchgate.net
Four-Component Reaction Aldehyde, Benzil, Primary Amine, NH4OAc FeCl3·6H2O Not specified Effective catalyst for one-pot synthesis. researchgate.net
Four-Component Reaction Acetal, Benzil, Primary Amine, NH4OAc FeCl3/SiO2 Solvent-free Heterogeneous, recyclable catalyst. nih.gov
Three-Component Reaction Aldehyde, Benzil, NH4OAc L-proline Not specified Organocatalyst, avoids toxic metals. researchgate.net

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the physicochemical properties and reactivity of heterocyclic compounds before their synthesis. cuny.edunih.gov For this compound, DFT calculations can provide profound insights into its structure-property relationships.

Using methods like B3LYP with a 6-311G(d,p) basis set, researchers can determine key parameters. bohrium.comtandfonline.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies reveals information about the molecule's stability, chemical reactivity, and charge transfer capabilities. tandfonline.com Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface can identify reactive sites, predicting where the molecule is most likely to engage in electrophilic or nucleophilic interactions. tandfonline.com Such in silico studies are crucial for rationally designing new molecules with desired electronic or biological properties and for understanding potential reaction mechanisms. nih.govacs.org

Table 2: Potential Computational Analyses for this compound

Computational Method Predicted Property/Analysis Significance
Geometry Optimization (DFT) Bond lengths, bond angles, dihedral angles Provides the most stable 3D structure. tandfonline.com
Frontier Molecular Orbitals (HOMO/LUMO) Energy gap, electron-donating/accepting ability Predicts chemical reactivity and kinetic stability. tandfonline.com
Molecular Electrostatic Potential (MEP) Electron-rich and electron-poor regions Identifies sites for intermolecular interactions. tandfonline.com
Quantum Theory of Atoms in Molecules (QTAIM) Nature and strength of hydrogen bonds Characterizes non-covalent interactions. nih.gov
Natural Bond Orbital (NBO) Analysis Charge delocalization, hyperconjugative interactions Elucidates intramolecular electronic stabilization. researchgate.net

Exploration of New Catalytic Systems

The synthesis of polysubstituted imidazoles is increasingly driven by the development of novel, efficient, and reusable catalysts. Research has shifted from homogeneous catalysts to heterogeneous systems that allow for easier product purification and catalyst recycling, aligning with the principles of green chemistry. nih.govnih.gov

Several classes of advanced catalysts have shown high efficacy in imidazole (B134444) synthesis:

Magnetic Nanoparticles: Catalysts based on magnetic Fe₃O₄ nanoparticles offer high efficiency and can be easily separated from the reaction mixture using an external magnet. tubitak.gov.tr

Zeolites: Microporous aluminosilicates like ZSM-11 serve as reusable solid acid catalysts that can facilitate reactions under solvent-free conditions with low catalyst loading. nih.gov

Supported Lewis Acids: Immobilizing catalysts such as iron(III) chloride on solid supports like silica (B1680970) gel (FeCl₃/SiO₂) creates a robust, recyclable, and highly effective heterogeneous system. nih.gov

Metal-Organic Frameworks (MOFs): These crystalline materials, composed of metal ions linked by organic ligands, can be designed to have specific catalytic activities for imidazole synthesis. researchgate.net

These catalytic systems offer significant advantages over traditional methods, including milder reaction conditions, shorter reaction times, and improved product yields. nih.govresearchgate.net

Table 3: Performance of Modern Catalysts in Polysubstituted Imidazole Synthesis

Catalyst Type Key Advantages Reusability
ZSM-11 Zeolite Heterogeneous Solid Acid High activity, solvent-free conditions, low loading. nih.gov Reused for at least 5 runs. nih.gov
Fe₃O₄ Nanoparticles Heterogeneous Magnetic Easy magnetic separation, high yield, rapid. tubitak.gov.tr Mentioned as reusable.
CrCl₃·6H₂O Homogeneous Lewis Acid High efficiency, rapid, solvent-free conditions. researchgate.net Exhibited remarkable reusability. researchgate.net
HBF₄–SiO₂ Heterogeneous Solid Acid Highly effective for selective synthesis, recyclable. rsc.org Reusable for five consecutive uses. rsc.org

Integration into Multifunctional Materials

The unique structural and electronic properties of the imidazole ring make it a valuable building block for the creation of advanced functional materials. lifechemicals.com The specific substitution pattern of this compound, featuring nitrogen heteroatoms for coordination and chloro/methyl groups for tuning solubility and electronic properties, opens up several potential applications.

Coordination Polymers and MOFs: The nitrogen atoms in the imidazole ring can act as excellent ligands for metal ions. This allows for its use in constructing metal-organic cages (MOCs) and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and chemical sensing. researchgate.net

Corrosion Inhibition and Surface Protection: Imidazole derivatives are known to form protective films on metal surfaces, such as copper, through complexation. This property is used to prevent oxidation and corrosion. Imidazole-coated copper nanoparticles have shown enhanced oxidation resistance and improved sintering properties. mdpi.com

Ionic Liquids: N-substituted imidazoles are the direct precursors to imidazolium-based ionic liquids, which are valued as green solvents and electrolytes due to their low vapor pressure and high thermal stability. lifechemicals.com

Organic Electronics: The imidazole core is a component of functional materials used in applications like organic light-emitting devices (OLEDs). nih.gov

Green Chemistry Innovations in Imidazole Synthesis

Modern organic synthesis places a strong emphasis on sustainability and environmental responsibility. The development of green synthetic routes for imidazoles is an active area of research, focusing on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. researchgate.net

Key green innovations applicable to the synthesis of this compound include:

Solvent-Free Reactions: Conducting multicomponent reactions under neat (solvent-free) conditions is a highly effective green strategy. It simplifies work-up procedures, reduces solvent waste, and can lead to higher yields. tubitak.gov.trasianpubs.org

Alternative Energy Sources: The use of ultrasonic or microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions compared to conventional heating. nih.govmdpi.com

Aqueous Media: Developing synthetic protocols that use water as the reaction medium is a primary goal of green chemistry. Recent studies have demonstrated the successful synthesis of imidazole derivatives in water, offering a benign alternative to volatile organic solvents. cuestionesdefisioterapia.com

Biocatalysis and Benign Catalysts: The use of inexpensive, non-toxic, and biodegradable catalysts, such as organocatalysts, is a growing trend. For example, pyridine-2-carboxylic acid has been used as an effective organocatalyst for imidazole synthesis.

Table 4: Green Chemistry Approaches vs. Conventional Methods for Imidazole Synthesis

Approach Principle Advantages over Conventional Methods
Ultrasonic Irradiation Sonochemistry Enhanced reaction rates, improved yields, reduced reaction times. nih.govmdpi.com
Solvent-Free Synthesis Waste Reduction Eliminates solvent use, simplifies purification, high efficiency. asianpubs.org
Aqueous Synthesis Use of Benign Solvents Environmentally friendly, safe, and cost-effective. cuestionesdefisioterapia.com
Organocatalysis Atom Economy/Catalysis Avoids toxic heavy metals, often uses inexpensive catalysts.

Q & A

Q. What are the optimal synthetic pathways for 4-chloro-1,5-dimethyl-1H-imidazole?

The synthesis of this compound can be optimized using palladium or Raney nickel catalysts to avoid dehalogenation side reactions. For example, replacing Pd/C with Raney nickel in hydrogenation steps prevents hydrodechlorination, achieving intermediate yields up to 92% . Solvent-free methods, such as those used for related imidazole derivatives (e.g., CLMPDI and BPCLDI), reduce byproduct formation and improve reaction efficiency . Key parameters include temperature (45°C optimal for cyclization) and base strength (NaOH outperforms weaker bases like Na₂CO₃) .

Q. How is the antimicrobial activity of this compound evaluated?

Antimicrobial efficacy is assessed via enzyme inhibition assays targeting specific microbial pathways. For example, interactions with fungal enzymes (e.g., lanosterol demethylase) or bacterial cell wall synthesis proteins are quantified using minimum inhibitory concentration (MIC) tests and time-kill kinetics. Structural analogs demonstrate activity against resistant strains, with mechanisms involving disruption of membrane integrity or metabolic pathways .

Q. What spectroscopic and crystallographic techniques are used for characterization?

  • NMR/LC-MS : Monitors reaction progress and intermediate purity (e.g., tracking Schiff base formation in cyclization steps) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, while ORTEP-III generates graphical representations of molecular geometry .
  • FT-IR/Raman spectroscopy : Identifies functional groups and hydrogen bonding patterns critical for stability .

Advanced Questions

Q. How do computational methods predict the reactivity of this compound?

Density functional theory (DFT) calculations model electrophilic/nucleophilic sites, while molecular docking simulations predict binding affinities to biological targets (e.g., bacterial enzymes). For derivatives like BPCLDI, frontier molecular orbital analysis (HOMO-LUMO gaps) correlates with experimental reactivity in substitution reactions .

Q. What strategies resolve contradictions in crystallographic data validation?

Discrepancies in hydrogen bonding networks or unit cell parameters are addressed using:

  • SHELXPRO : Validates hydrogen atom placement via difference Fourier maps .
  • Platon/CHECKCIF : Detects symmetry mismatches and thermal motion errors .
  • Graph set analysis : Classifies hydrogen bond motifs to identify packing anomalies .

Q. How does substituent variation impact biological activity in imidazole derivatives?

Systematic SAR studies reveal that:

  • Chlorine at C4 : Enhances antifungal activity by increasing lipophilicity and membrane penetration .
  • Methyl groups at N1/C5 : Reduce metabolic degradation, improving pharmacokinetics .
  • Nitro/fluoro substituents : Alter electronic profiles, affecting enzyme inhibition potency (e.g., IC₅₀ shifts from µM to nM ranges) .

Q. What are the material science applications of this compound?

In fuel cells, it serves as a precursor for crosslinked anion exchange membranes (AEMs). For example, quaternization with butyl bromide generates ionic monomers, which are polymerized with polystyrene to create AEMs. These membranes exhibit hydroxide ion conductivity >40 mS/cm and stability at 60°C, validated via single-cell performance tests .

Q. How is the therapeutic potential of this compound evaluated quantitatively?

  • IC₅₀/EC₅₀ assays : Measure inhibition of target proteins (e.g., kinases or GPCRs) using fluorescence polarization or radiometric assays .
  • ADMET profiling : Assesses bioavailability (e.g., Caco-2 permeability) and toxicity (e.g., Ames test for mutagenicity) .

Q. Methodological Notes

  • Synthesis : Prioritize catalyst screening (Pd vs. Ni) and solvent optimization to minimize side reactions .
  • Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) and dose-response curves for robust statistical analysis .
  • Computational workflows : Combine docking (AutoDock Vina) with MD simulations (GROMACS) to validate binding modes .

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